molecular formula C9H10N2OS B13282103 2-Ethoxy-1,3-benzothiazol-6-amine

2-Ethoxy-1,3-benzothiazol-6-amine

Cat. No.: B13282103
M. Wt: 194.26 g/mol
InChI Key: QENBBSTUGOGZRU-UHFFFAOYSA-N
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Description

Overview of Benzothiazole (B30560) Derivatives as Heterocyclic Scaffolds in Research

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. ijpsr.com This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring molecular framework in a variety of biologically active compounds. ijpsr.comnih.gov The versatility of the benzothiazole ring system allows for the introduction of various substituents at multiple positions, leading to a vast library of derivatives with diverse chemical properties and potential applications. ijsrst.compharmacyjournal.in Researchers have extensively explored these derivatives, which exhibit a wide range of pharmacological activities. ijpsr.compcbiochemres.com The development of new synthetic methodologies, including environmentally friendly "green chemistry" approaches, continues to expand the accessibility and diversity of benzothiazole derivatives for research purposes. nih.gov

Academic Significance of Ethoxy- and Amino-Substituted Benzothiazoles

The presence of both ethoxy and amino groups on a benzothiazole scaffold is of significant interest to the scientific community. Amino-substituted benzothiazoles, particularly those with the amino group at the 2-position, are crucial intermediates in the synthesis of more complex heterocyclic systems. nih.gov The amino group provides a reactive site for further chemical modifications, enabling the construction of diverse molecular architectures. nih.gov

The introduction of an ethoxy group, often at the 6-position, can modulate the electronic and lipophilic properties of the benzothiazole molecule. This alteration of physicochemical characteristics is a key strategy in medicinal chemistry for influencing a compound's behavior in biological systems. researchgate.net The combination of these two functional groups, as seen in 2-Ethoxy-1,3-benzothiazol-6-amine, creates a molecule with distinct properties that are a subject of ongoing research.

Fundamental Structural Considerations for this compound

The structure of this compound is defined by the benzothiazole core with two specific functional groups attached. An ethoxy group (-OCH2CH3) is located at the 6-position of the benzene ring, and an amino group (-NH2) is situated at the 2-position of the thiazole ring.

Key Structural Features:

FeatureDescription
Benzothiazole Core A bicyclic system composed of a fused benzene and thiazole ring, providing the fundamental scaffold.
2-Amino Group A primary amine attached to the second carbon of the thiazole ring, a key site for chemical reactivity.
6-Ethoxy Group An ether functional group on the sixth carbon of the benzene ring, influencing the molecule's electronic properties and lipophilicity.

The spatial arrangement and electronic interplay between the electron-donating amino and ethoxy groups and the benzothiazole nucleus are critical to its chemical character and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-ethoxy-1,3-benzothiazol-6-amine

InChI

InChI=1S/C9H10N2OS/c1-2-12-9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,2,10H2,1H3

InChI Key

QENBBSTUGOGZRU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(S1)C=C(C=C2)N

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 2 Ethoxy 1,3 Benzothiazol 6 Amine and Its Analogs

Reactions Involving the Amino Group at Position 6

The amino group at the 6-position of the benzothiazole (B30560) ring is a key site for chemical modifications, enabling the formation of a wide range of derivatives through reactions such as Schiff base formation, acylation, and urea (B33335) derivatization.

Formation of Schiff Base Ligands

The primary amino group of 2-Ethoxy-1,3-benzothiazol-6-amine readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines or azomethines. This reaction typically involves refluxing equimolar amounts of the amine and the carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid like acetic acid. mdpi.comrdd.edu.iq The resulting Schiff bases are often stable, crystalline solids. researchgate.net

The formation of Schiff bases is a versatile method for introducing a wide array of structural diversity. Aromatic aldehydes are frequently used in these reactions, leading to products with extended conjugation. mdpi.comresearchgate.net The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic -N=CH- imine bond.

Schiff bases derived from benzothiazole analogs have been shown to act as ligands, capable of coordinating with various transition metal ions. mdpi.comresearchgate.net This coordination can occur through the imine nitrogen and the nitrogen atom of the benzothiazole ring, forming stable metal complexes. mdpi.com

Table 1: Examples of Schiff Base Formation with 2-Amino-6-substituted-benzothiazole Analogs

Reactant 1 (Amine)Reactant 2 (Aldehyde)Product (Schiff Base)Reference
2-Amino-6-methoxybenzothiazole2-Nitrobenzaldehyde(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-nitrophenyl)methanimine mdpi.com
2-Amino-6-methoxybenzothiazole2-Chlorobenzaldehyde(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)methanimine mdpi.com
2-Amino-6-methoxybenzothiazole2,4-Dihydroxybenzaldehyde4-(((6-methoxy-1,3-benzothiazol-2-yl)imino)methyl)benzene-1,3-diol mdpi.com
2-Aminobenzothiazole (B30445)Substituted BenzaldehydesVariously substituted (E)-N-(1,3-benzothiazol-2-yl)-1-phenylmethanimine researchgate.net

Acylation Reactions leading to Amide Derivatives

The amino group of this compound can be readily acylated to form amide derivatives. This is a common transformation in organic synthesis and can be achieved using various acylating agents such as acyl chlorides or carboxylic acid anhydrides. nih.govsphinxsai.com The reaction is a nucleophilic acyl substitution where the amino group attacks the electrophilic carbonyl carbon of the acylating agent. nih.gov

For instance, the reaction of 2-aminobenzothiazole analogs with cinnamic acid derivatives (converted to their acyl chlorides) in the presence of a base like sodium bicarbonate proceeds smoothly to yield the corresponding benzothiazole amide derivatives. nih.gov Similarly, chloroacetyl chloride has been used to acylate 2-aminobenzothiazole derivatives, producing N-(benzothiazol-2-yl)acetamide intermediates that can be further functionalized. nih.gov

These acylation reactions are significant as they introduce an amide linkage, which is a key structural motif in many biologically active molecules. sphinxsai.com The properties of the resulting amides can be tuned by varying the structure of the acylating agent.

Table 2: Synthesis of Amide Derivatives from 2-Aminobenzothiazole Analogs

Amine ReactantAcylating AgentReaction ConditionsProduct TypeReference
2-AminobenzothiazoleCinnamic acid chloridesCH2Cl2, NaHCO3, 0-5 °C to RTBenzothiazole amide derivatives nih.gov
6-Substituted 2-aminobenzothiazolesChloroacetyl chlorideNot specifiedN-(6-substituted-benzothiazol-2-yl)-2-chloroacetamide nih.gov
2-Amino-6-nitrobenzothiazoleProline (activated with EDCI)Not specifiedAmide derivative nih.gov
Substituted anilinesAmino acid estersMethanol (B129727), refluxAmide derivatives sphinxsai.com

Urea Formation and Related Derivatizations

The amino group of this compound can react with isocyanates and isothiocyanates to form urea and thiourea (B124793) derivatives, respectively. nih.gov The reaction with an isocyanate involves the nucleophilic addition of the amine to the carbonyl carbon of the isocyanate, yielding a urea. Similarly, reaction with an isothiocyanate yields a thiourea. organic-chemistry.org

For example, 2-aminobenzothiazole (2ABT) reacts with aliphatic isocyanates in dioxane to produce the corresponding urea derivatives in good yields. nih.gov The synthesis of thiourea derivatives can be achieved by reacting 2ABT with an isothiocyanate, though sometimes in lower yields. nih.gov An alternative one-pot, two-step method involves converting the 2-aminobenzothiazole to its isocyanate intermediate using a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with a suitable amine to form the urea. nih.gov

These urea and thiourea derivatives are of interest due to their diverse biological activities. The structural variations can be easily introduced by using different isocyanates, isothiocyanates, or amines in the synthesis. nih.gov

Reactions Involving the Ethoxy Group at Position 2

The ethoxy group at the 2-position of the benzothiazole ring is generally stable, but it can undergo certain reactions under specific conditions.

Nucleophilic Substitution Reactions

The 2-position of the benzothiazole ring is susceptible to nucleophilic attack, and the ethoxy group can act as a leaving group, particularly when the benzothiazole nitrogen is protonated or quaternized, which increases the electrophilicity of the C2 carbon. While direct nucleophilic substitution on 2-ethoxybenzothiazole itself is not commonly reported, the reactivity of the analogous 2-chlorobenzothiazoles suggests that the 2-position is reactive towards nucleophiles. thieme-connect.de

In related systems, the alkoxy group can be displaced by various nucleophiles. The stability of such acetal-like groups is dependent on the electronic nature of the alkoxy group; electron-withdrawing groups tend to stabilize the acetal, making the alkoxy group a poorer leaving group. beilstein-journals.org

Potential for Cleavage or Rearrangement

The ethoxy group, being part of an acetal-like structure at the 2-position of the benzothiazole, has the potential for cleavage under acidic conditions. The mechanism would likely involve protonation of the ethoxy oxygen, followed by cleavage of the C-O bond to form an oxocarbenium ion intermediate. beilstein-journals.org However, the benzothiazole ring system is generally stable to acids. thieme-connect.de

Rearrangement reactions involving the ethoxy group are not widely documented for this compound under typical conditions. However, various rearrangement reactions are known in organic chemistry that involve the migration of groups to an electron-deficient atom, such as the Beckmann, Baeyer-Villiger, or Claisen rearrangements. slideshare.netbyjus.comlibretexts.org While not directly applicable to the ethoxy group itself in this specific context without further functionalization, these reactions highlight the potential for complex transformations in related heterocyclic systems under specific reaction conditions. For instance, the Beckmann rearrangement converts an oxime to an amide, a transformation that could be envisioned in a more complex derivative of the title compound. byjus.commasterorganicchemistry.com

Reactivity of the Benzothiazole Ring System

The reactivity of the this compound scaffold is governed by the interplay between the electron-rich benzene (B151609) ring, substituted with activating ethoxy and amino groups, and the fused thiazole (B1198619) heterocycle. This structure allows for a range of chemical transformations, including oxidation and reduction at the sulfur atom and substitution on the aromatic ring.

Oxidation Reactions and Product Formation (e.g., sulfoxides, sulfones)

The sulfur atom within the benzothiazole ring is susceptible to oxidation, yielding corresponding sulfoxides and sulfones. The extent of oxidation typically depends on the nature of the oxidizing agent and the reaction conditions. Common oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and magnesium monoperoxyphthalate (MMPP) are employed for these transformations. organic-chemistry.orgorganic-chemistry.org

Under mild conditions, the sulfide (B99878) can be selectively oxidized to the sulfoxide (B87167). Stronger oxidizing agents or harsher conditions can lead to the formation of the sulfone. organic-chemistry.org For instance, the oxidation of sulfides to sulfones can be achieved using a combination of urea-hydrogen peroxide and phthalic anhydride (B1165640), which is noted for its efficiency without the observation of the intermediate sulfoxide product.

However, certain powerful oxidants can induce an oxidative ring-opening of the benzothiazole nucleus. The use of magnesium monoperoxyphthalate (MMPP) in an alcohol solvent like methanol can cleave the thiazole ring to produce acylamidobenzene sulfonate esters. scholaris.caresearchgate.net This transformation proceeds through the opening of the thiazole ring, followed by the oxidation of the resulting thiol intermediate. scholaris.caresearchgate.net The reaction with the hydroxyl radical (OH) in the atmosphere is also a significant oxidation pathway, primarily resulting in the formation of various hydroxybenzothiazole products from attack on the benzene ring. nih.gov

Oxidizing AgentSubstrateProduct(s)Reference
Hydrogen Peroxide (H₂O₂) / Tantalum CarbideSulfidesSulfoxides organic-chemistry.org
Hydrogen Peroxide (H₂O₂) / Niobium CarbideSulfidesSulfones organic-chemistry.org
Magnesium Monoperoxyphthalate (MMPP) / MethanolBenzothiazoleMethyl Sulfonate Ester (via ring-opening) scholaris.ca
Urea-Hydrogen Peroxide / Phthalic AnhydrideSulfidesSulfones organic-chemistry.org
Hydroxyl Radical (OH)Benzothiazole (gas phase)Hydroxybenzothiazoles nih.gov

Reduction Reactions and Product Formation (e.g., amines, alcohols)

The reduction of the benzothiazole core is less commonly explored compared to its oxidation. However, specific functional groups on the ring system can be targeted for reduction. For instance, nitro-substituted benzothiazoles can be reduced to their corresponding amino derivatives using standard reducing agents. This process is a key step in the synthesis of many amino-substituted benzothiazoles. mdpi.com

Furthermore, the benzothiazole ring itself can be reduced under certain conditions. Using powerful reducing agents like lithium aluminum hydride could potentially lead to the reduction of the C=N bond in the thiazole ring or other reducible functional groups on the molecule, yielding amine or alcohol derivatives depending on the specific substituents present.

Electrophilic and Nucleophilic Substitution Patterns on the Aromatic Ring

The substitution pattern on the benzothiazole ring is heavily influenced by the electronic nature of the fused thiazole ring and the substituents on the benzene portion. wikipedia.org

Electrophilic Substitution: The benzothiazole system as a whole can undergo electrophilic substitution. In the case of this compound, the benzene ring is highly activated towards electrophilic attack due to the presence of two strong electron-donating groups: the 6-ethoxy group and the fused thiazole ring's nitrogen and sulfur atoms, which delocalize electrons into the benzene ring. The 2-amino group further enhances this activation. Electrophilic substitution, such as halogenation or nitration, is expected to occur at positions ortho and para to the activating groups. For aminobenzothiazoles, bromination has been shown to occur on the benzene ring, demonstrating the ring's susceptibility to electrophilic attack. rsc.org

Nucleophilic Substitution: Nucleophilic substitution reactions on the benzothiazole ring system are also prevalent. The C2 position of the benzothiazole ring is electrophilic and can be attacked by nucleophiles, especially if a good leaving group is present. nih.gov For instance, 2-chlorobenzothiazoles readily react with nucleophiles to displace the chloride ion. Additionally, the amino group of 2-aminobenzothiazoles can act as a nucleophile itself, participating in reactions like nucleophilic acyl substitution to form amide derivatives. rsc.org In some cases, tertiary amines, which are typically used as non-nucleophilic bases, have been observed to act as nucleophiles in substitution reactions at heteroaromatic halides under certain conditions. mdpi.com

Complexation and Chelation Chemistry with Metal Ions

Benzothiazole derivatives, particularly those bearing amino, imino, or thiol groups, are excellent ligands for forming coordination complexes with a wide variety of metal ions. nih.govbiointerfaceresearch.com The nitrogen atom of the thiazole ring and the exocyclic donor atoms (like the nitrogen of the 2-amino group in this compound) create effective chelation sites. mdpi.com

Schiff base ligands derived from the condensation of 2-aminobenzothiazoles with aldehydes are particularly noteworthy for their versatile coordination chemistry. nih.gov A Schiff base ligand synthesized from 6-ethoxy-1,3-benzothiazol-2-amine and 3-methoxy-2-hydroxybenzaldehyde has been shown to form stable complexes with several divalent metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). acs.org In these complexes, the ligand coordinates with the metal ion through the phenolic oxygen, the imine nitrogen, and the thiazole ring nitrogen, acting as a tridentate ligand.

The geometry of the resulting metal complexes varies depending on the metal ion and the specific ligand structure. For example, complexes of 2,6-bis(benzothiazole)-pyridine with Cu(II) have been found to adopt a distorted square pyramidal geometry, while the corresponding Ag(I) complex exhibits a highly distorted trigonal planar geometry. nih.gov These metal complexes are of significant interest due to their potential applications in catalysis and their enhanced biological activities compared to the free ligands. nih.govnih.gov

Ligand TypeMetal Ion(s)Typical Coordination GeometryReference
Schiff base of 6-ethoxy-1,3-benzothiazol-2-amineCo(II), Ni(II), Cu(II), Zn(II)Not specified, ligand acts as tridentate acs.org
2,6-bis(benzothiazole)-pyridineCu(II)Distorted square pyramidal nih.gov
2,6-bis(benzothiazole)-pyridineAg(I)Distorted trigonal planar nih.gov
Quinoline Schiff base of benzothiazoleAg(I)Not specified nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments within a molecule. For 2-Ethoxy-1,3-benzothiazol-6-amine, the following proton signals are anticipated:

Amino (-NH₂) Protons: A broad singlet corresponding to the two protons of the primary amine group at the C-6 position. Its chemical shift would be influenced by solvent and concentration.

Aromatic Protons: The benzothiazole (B30560) ring system will exhibit signals in the aromatic region. The protons on the benzene (B151609) ring will show a characteristic splitting pattern. Specifically, the proton at C-7 would likely appear as a doublet, coupled to the proton at C-5. The proton at C-5 would appear as a doublet of doublets, coupled to the protons at C-7 and C-4. The proton at C-4 would likely be a singlet or a narrow doublet.

Ethoxy (-OCH₂CH₃) Protons: The ethoxy group at the C-2 position will display a quartet for the methylene (B1212753) (-OCH₂-) protons, coupled with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, coupled with the methylene protons.

For the related isomer, 6-ethoxy-1,3-benzothiazol-2-amine, ¹H NMR data has been reported. nih.gov By analogy, a similar pattern of signals is expected for this compound, with variations in chemical shifts due to the different substitution pattern.

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, the following signals are expected:

Benzothiazole Carbons: The carbon atoms of the benzothiazole core will produce a series of signals in the aromatic region. The carbon atom C-2, bonded to the ethoxy group and nitrogen, would appear at a distinct downfield shift. The carbons of the benzene ring (C-4, C-5, C-6, C-7, C-3a, and C-7a) will have characteristic chemical shifts influenced by the amino and ethoxy substituents.

Ethoxy Carbons: Two signals corresponding to the methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethoxy group will be observed in the upfield region of the spectrum.

Spectroscopic data for the isomer 6-ethoxy-1,3-benzothiazol-2-amine is available and can be used for comparison. nih.gov

To unambiguously assign the proton and carbon signals and to confirm the connectivity of atoms, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would establish the correlations between coupled protons. For instance, it would show the coupling between the aromatic protons on the benzene ring and the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would definitively link each proton signal to its corresponding carbon signal, aiding in the complete assignment of the ¹H and ¹³C NMR spectra.

While specific 2D NMR data for this compound is not available in the search results, the application of these techniques is a standard procedure in the structural elucidation of novel compounds.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound, with a chemical formula of C₉H₁₀N₂OS, the expected monoisotopic mass would be approximately 194.0568 g/mol . HRMS analysis would be able to confirm this exact mass, thereby verifying the molecular formula. nih.gov

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides valuable clues about the molecule's structure. For this compound, key fragmentation pathways could include:

Loss of the ethoxy group or parts of it (e.g., loss of an ethyl radical or ethylene).

Cleavage of the benzothiazole ring system.

Fragmentation involving the amino group.

A mass spectrum for the isomeric compound, 2-amino-6-ethoxybenzothiazole (B160241), is available and shows a molecular ion peak at m/z 194. The fragmentation pattern of this isomer would provide a useful reference for predicting the fragmentation of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers profound insights into the molecular vibrations and, consequently, the functional groups present in "this compound".

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. Theoretical and experimental studies on benzothiazole derivatives provide a basis for assigning the observed IR bands of "this compound". researchgate.netmdpi.com

The characteristic vibrational frequencies for the key functional groups in "this compound" are anticipated as follows:

Amino (-NH₂) Group: The N-H stretching vibrations of the primary amine group are typically observed in the range of 3300-3500 cm⁻¹. nist.gov The N-H bending vibrations usually appear around 1600-1650 cm⁻¹. researchgate.net

Ethoxy (-OCH₂CH₃) Group: The C-H stretching vibrations of the ethyl group are expected in the 2850-3000 cm⁻¹ region. The C-O-C stretching vibrations of the ether linkage are typically found in the 1000-1300 cm⁻¹ range. mdpi.com Specifically, the C-OCH₃ and O-CH₃ stretching absorption bands in related molecules are observed at 1279 cm⁻¹ and 1059 cm⁻¹, respectively. mdpi.com

Benzothiazole Ring: The C=N stretching vibration within the thiazole (B1198619) ring is a characteristic feature and is generally observed in the region of 1600-1630 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the benzene ring appear above 3000 cm⁻¹, while the C=C stretching vibrations within the ring are found in the 1400-1600 cm⁻¹ range. researchgate.net The C-S stretching vibration, integral to the thiazole ring, is also identifiable. researchgate.net

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300-3500
N-H Bend1600-1650
Ethoxy (-OCH₂CH₃)C-H Stretch (Aliphatic)2850-3000
C-O-C Stretch1000-1300
Benzothiazole RingC=N Stretch1600-1630
C-H Stretch (Aromatic)>3000
C=C Stretch (Aromatic)1400-1600
C-S Stretch~700-800

Fourier-Transform Raman (FT-Raman) spectroscopy complements IR spectroscopy by providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of "this compound". researchgate.netnih.gov

In the FT-Raman spectrum of benzothiazole and its derivatives, the following assignments are typically made:

The C-S stretching vibrations are often more prominent in Raman spectra compared to IR.

The symmetric breathing vibrations of the aromatic ring system give rise to strong Raman bands.

The C=N stretching vibration is also observable in the Raman spectrum.

Computational studies using Density Functional Theory (DFT) are often employed to calculate the theoretical vibrational frequencies, which aids in the precise assignment of experimental IR and Raman bands. nih.govesisresearch.org For instance, in a study of related benzothiazole derivatives, DFT calculations were used to assign the vibrational wavenumbers. esisresearch.org

Table 2: Expected Raman Spectroscopy Data for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
Benzothiazole RingRing BreathingStrong intensity bands
C-S StretchProminent bands
C=N StretchObservable band
Ethoxy (-OCH₂CH₃)C-H Bending/RockingCharacteristic shifts
Amino (-NH₂)N-H BendingTypically weak

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within the molecule, providing information about conjugation and the presence of chromophores.

The UV-Vis spectrum of "this compound" is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. The benzothiazole core is a significant chromophore, and its electronic properties are modulated by the attached ethoxy and amine groups. researchgate.netresearchgate.netnih.gov

π→π Transitions:* These transitions, typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the benzothiazole ring gives rise to these absorptions. The position of the absorption maximum (λ_max) is influenced by the extent of conjugation and the nature of the substituents. researchgate.net

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital. These are generally of lower intensity compared to π→π* transitions. cdnsciencepub.com

The presence of the electron-donating amino and ethoxy groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiazole, indicating an extension of the conjugation. nih.gov Studies on similar benzothiazole derivatives have shown that the absorption spectra are influenced by the substituents on the benzene ring. nih.gov For instance, the vapor absorption spectrum of benzothiazole shows an origin at 34327 cm⁻¹. cdnsciencepub.com

Table 3: Anticipated UV-Vis Spectroscopy Data for this compound

Transition TypeChromophoreExpected Wavelength Range (nm)
π→πBenzothiazole Ring System~250-400
n→πN and S Heteroatoms~300-450

Elemental Analysis (CHNS) for Stoichiometry and Purity

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of "this compound". The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₉H₁₀N₂OS) to confirm the elemental composition and assess the purity of the compound. researchgate.net

For "this compound" (C₉H₁₀N₂OS, Molecular Weight: 194.25 g/mol ), the theoretical elemental composition is:

Carbon (C): 55.65%

Hydrogen (H): 5.19%

Nitrogen (N): 14.42%

Oxygen (O): 8.23%

Sulfur (S): 16.51%

A close agreement between the experimental and theoretical values provides strong evidence for the correct stoichiometry and high purity of the synthesized compound.

Table 4: Theoretical Elemental Analysis Data for this compound

ElementSymbolTheoretical Percentage (%)
CarbonC55.65
HydrogenH5.19
NitrogenN14.42
OxygenO8.23
SulfurS16.51

X-ray Crystallography for Definitive Solid-State Structural Determination

A single-crystal X-ray diffraction analysis of "this compound" would yield precise data on:

The planarity of the benzothiazole ring system.

The conformation of the ethoxy group.

The bond lengths and angles of all constituent atoms.

The nature of intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing.

Table 5: Expected Information from X-ray Crystallography of this compound

Structural ParameterExpected Information
Molecular GeometryPrecise bond lengths and angles
ConformationOrientation of the ethoxy and amino groups relative to the benzothiazole ring
Crystal PackingArrangement of molecules in the unit cell, including intermolecular hydrogen bonding and π-π interactions
PlanarityDihedral angles within the benzothiazole ring system

Computational and Theoretical Chemistry Studies of 2 Ethoxy 1,3 Benzothiazol 6 Amine

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic characteristics.

Before calculating other properties, the geometry of a molecule must be optimized to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For benzothiazole (B30560) derivatives, the core ring system is generally planar. nih.govnih.govresearchgate.net In a crystal structure study of the closely related compound, 6-methoxy-1,3-benzothiazol-2-amine, the molecule was found to be almost planar. nih.govresearchgate.net Similarly, the benzothiazole moiety in 2-(1,3-Benzothiazol-2-yl)-6-ethoxyphenol is essentially planar. nih.gov

DFT calculations, such as those performed using the B3LYP functional, are standard for optimizing molecular structures. nih.govresearchgate.net For 2-Ethoxy-1,3-benzothiazol-6-amine, geometry optimization would confirm the planarity of the fused ring system, while conformational analysis would focus on the rotational freedom of the ethoxy group to identify the lowest energy conformer. Such calculations are a prerequisite for accurate predictions of electronic and spectroscopic properties. pjbmb.org.pk

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and charge transfer characteristics. mdpi.comacademie-sciences.fr A smaller energy gap suggests higher reactivity and lower kinetic stability. mdpi.com

In a DFT study on derivatives of 6-Ethoxybenzo[d]thiazol-2-amine, the HOMO and LUMO energies were calculated to evaluate their radical scavenging activity. nih.gov The HOMO-LUMO energy gap is also a key factor in analyzing the electronic transitions observed in UV-Visible spectra. academie-sciences.fr For instance, in a computational study of 2-amino-6-ethoxy benzothiazolium diphenylacetate (BTDPA), which contains the target molecule's core, the electronic transitions were analyzed using Time-dependent DFT (TD-DFT). researchgate.net

Table 1: Representative Frontier Orbital Energies for a Benzothiazole Derivative

Computational ParameterValue (eV)
EHOMO-5.73
ELUMO-1.35
Energy Gap (ΔE)4.38
Data derived from a theoretical study on a related benzothiazole derivative for illustrative purposes.

Analysis of the frontier orbitals reveals the distribution of electron density. In many benzothiazole systems, the HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is distributed across the electron-accepting regions, indicating the sites most involved in electron transfer processes. academie-sciences.fr

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface plots color-coded values of electrostatic potential, where red indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

MEP analysis has been performed on related benzothiazole structures to identify reactive sites. researchgate.netresearchgate.net For the 2-amino-6-ethoxy benzothiazolium diphenylacetate (BTDPA) crystal, MEP analysis was used to understand electronic charge distributions. researchgate.net Generally, in 2-aminobenzothiazole (B30445) derivatives, the regions around the nitrogen atoms of the amine group and the thiazole (B1198619) ring often show a negative potential, making them likely sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms of the amine group typically exhibit positive potential, marking them as sites for nucleophilic interactions.

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

Table 2: Global Reactivity Descriptors and Their Formulas

DescriptorFormula
Ionization Potential (I)I ≈ -EHOMO
Electron Affinity (A)A ≈ -ELUMO
Electronegativity (χ)χ = (I + A) / 2
Chemical Hardness (η)η = (I - A) / 2
Chemical Softness (S)S = 1 / η
Chemical Potential (μ)μ = -(I + A) / 2 = -χ
Electrophilicity Index (ω)ω = μ² / (2η)

These descriptors have been calculated for various benzothiazole derivatives to compare their relative stabilities and reactivities. nih.govacademie-sciences.fr

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Molecular docking is a key method within this field that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.

Molecular docking is crucial in drug discovery for predicting how a potential drug molecule might interact with a biological target. The process involves placing the ligand into the binding site of a protein in various conformations and orientations and scoring each pose based on its binding affinity, often expressed as a binding energy (e.g., in kcal/mol). researchgate.netnih.gov

While specific docking studies for this compound are not prominently available, research on analogous 2-aminobenzothiazole compounds provides significant insight into their potential interactions. These studies reveal a common binding motif where the 2-aminobenzothiazole core acts as a crucial scaffold. nih.gov

For example, docking studies of 2-aminobenzothiazole inhibitors with the CA domain of histidine kinases showed that a hydrogen bond donor-acceptor-donor motif is critical for binding to key residues in the protein's active site. nih.gov Specifically, interactions with highly conserved aspartate and tyrosine residues were observed, alongside π-π stacking interactions. nih.gov In other studies, benzothiazole derivatives have been docked against various enzymes, such as DprE1, where key amino acid residues like Lys418, His132, and Cys387 were identified as crucial for binding. nih.gov These examples highlight the ability of the benzothiazole scaffold to form specific and stable interactions within protein binding pockets, suggesting that this compound could be a valuable candidate for similar ligand-protein interactions.

Pharmacophore Model Development for Structure-Activity Relationship (SAR) Insights

Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the identification of essential structural features of a molecule responsible for its biological activity. thaiscience.info A pharmacophore represents the three-dimensional arrangement of electronic and steric features necessary for optimal interaction with a specific biological target. thaiscience.info This approach is crucial for understanding structure-activity relationships (SAR), guiding the design of new, more potent analogs, and for virtual screening of compound libraries to find new chemical entities. thaiscience.info

While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, models for structurally related 2-aminobenzothiazole derivatives offer significant insights. For instance, studies on various benzothiazole series have identified key pharmacophoric features that are critical for their biological activities, such as p56lck inhibition or antimicrobial action. thaiscience.infonih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. thaiscience.info

Based on the structure of this compound, a hypothetical pharmacophore model can be proposed. The primary amine (-NH2) group at position 2 is a strong hydrogen bond donor. The nitrogen atom within the thiazole ring and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors. The fused benzene (B151609) and thiazole rings provide a rigid, aromatic, and hydrophobic core.

A summary of potential pharmacophoric features for this compound is presented below.

Feature TypeLocation on MoleculePotential Role in Binding
Hydrogen Bond Donor2-amino group (-NH₂)Interaction with acceptor sites (e.g., carbonyl oxygen) on a receptor.
Hydrogen Bond AcceptorThiazole Nitrogen (N-3)Interaction with donor sites (e.g., amide N-H) on a receptor.
Hydrogen Bond AcceptorEthoxy Oxygen (-O-)Interaction with donor sites on a receptor.
Aromatic RingBenzene ringπ-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a binding pocket.
Aromatic RingThiazole ringπ-π stacking or other aromatic interactions.
Hydrophobic GroupEthyl part of the ethoxy groupVan der Waals or hydrophobic interactions within a non-polar pocket of a receptor.

This interactive table summarizes the potential pharmacophoric features of this compound based on its chemical structure.

The development of a quantitative structure-activity relationship (3D-QSAR) model would be the next step. This involves aligning a set of active and inactive benzothiazole analogs and correlating their biological activity with their pharmacophoric features to create a predictive model. researchgate.netnih.gov Such models have proven effective in guiding the synthesis of novel benzothiazole derivatives with enhanced activity. rsc.org

Quantum Chemical Approaches to Reaction Mechanisms and Pathways

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. These methods allow for the mapping of reaction pathways, characterization of transition states and intermediates, and calculation of activation energies, providing a deep understanding of reaction feasibility and selectivity. nih.gov

For this compound, several reaction types can be investigated using these approaches. For example, reactions involving the primary amino group, such as acylation or Schiff base formation, or electrophilic substitution on the electron-rich benzene ring are common for this class of compounds.

A typical quantum chemical study of a reaction mechanism involves the following steps:

Geometry Optimization: The 3D structures of reactants, products, intermediates, and transition states are optimized to find their lowest energy conformations.

Frequency Calculation: These calculations confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all positive frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Construction: Single-point energy calculations using higher-level basis sets are often performed on the optimized geometries to construct a detailed reaction energy profile, which visualizes the energy changes throughout the reaction.

Studies on related benzothiazole systems have successfully used these methods. For instance, quantum chemical and experimental studies on the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) elucidated a complex, unprecedented reaction pathway involving multiple steps and intermediates. nih.gov These calculations were crucial for understanding the regioselectivity and thermodynamics of the process. nih.gov

Computational MethodInformation GainedRelevance to this compound
Density Functional Theory (DFT) (e.g., B3LYP)Electronic structure, optimized geometry, reaction energies.Predicting sites of electrophilic/nucleophilic attack, stability of isomers.
Time-Dependent DFT (TD-DFT)Electronic excitation energies, simulated UV-Vis spectra.Understanding photophysical properties.
Transition State Search Algorithms (e.g., QST2/QST3, Berny)Geometry of transition states, activation energy barriers.Elucidating mechanisms of reactions like acylation, alkylation, or cyclization.
Intrinsic Reaction Coordinate (IRC)Confirms the connection between a transition state and the reactants/products.Validating the calculated reaction pathway.

This interactive table outlines common quantum chemical methods and their application in studying the reactivity of this compound.

Solvation Effects on Molecular Properties

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry accounts for these influences using solvation models, which can be broadly categorized into implicit and explicit models.

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's geometry, stability, and properties. For this compound, which possesses polar amino and ethoxy groups, a polar solvent would be expected to stabilize the molecule compared to a non-polar solvent. PCM calculations could quantify this stabilization energy.

Explicit Solvation Models involve surrounding the solute molecule with a number of individual solvent molecules. This method, often used in molecular dynamics (MD) simulations, allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For this compound in water, this approach could model the specific hydrogen bonds between the amino group and water molecules, and between the ethoxy oxygen and water molecules. While computationally intensive, this method provides a more detailed and dynamic picture of solvation.

The choice of solvent can alter reaction outcomes. A polar solvent might stabilize a charged intermediate or transition state more than a non-polar one, thereby lowering the activation energy and accelerating the reaction rate. Computational studies incorporating solvation models are essential for accurately predicting reaction mechanisms and kinetics in solution. Although specific solvation studies on this compound are not prominent in the literature, the established methodologies are readily applicable.

Solvation Model TypeExample MethodDescriptionApplication to this compound
ImplicitPolarizable Continuum Model (PCM)Solvent is a continuous dielectric. Captures bulk electrostatic effects.Calculating relative stability in different solvents (e.g., water vs. hexane); modeling reactions in solution.
ExplicitMolecular Dynamics (MD) with water boxSolute is surrounded by individual, mobile solvent molecules.Studying specific hydrogen bonding patterns of the -NH₂ and -OEt groups; analyzing conformational changes in solution.
HybridQM/MM (Quantum Mechanics/Molecular Mechanics)The solute (QM region) is treated with high accuracy, while the solvent (MM region) is treated with classical mechanics.Modeling enzymatic reactions where the compound is the substrate and the enzyme/solvent is the environment.

This interactive table describes different computational solvation models and their potential applications for studying this compound.

Mechanistic and Preclinical Research on Biological Activities

Investigation of Molecular Targets and Pathways

Preclinical research has identified that 2-Ethoxy-1,3-benzothiazol-6-amine and its derivatives can modulate the activity of specific enzymes and receptors, highlighting their therapeutic potential.

Studies have demonstrated that this compound serves as a crucial building block for compounds that target significant physiological receptors. For instance, it is used in the synthesis of novel antagonists for the platelet adenosine (B11128) diphosphate (B83284) (ADP) receptor, P2Y12. vdoc.pub The P2Y12 receptor plays a critical role in platelet aggregation, making its antagonists vital in the prevention of thrombosis. The synthesis involves reacting two equivalents of this compound with chlorosulfonylacetyl chloride to form a 1-thia-2,4-diazine derivative that acts as the P2Y12 receptor antagonist. vdoc.pub

Furthermore, the compound itself, also known as 6-ethoxy-2-aminobenzothiazole, has been identified as a potent local anesthetic. This activity suggests a mechanism involving the modulation of ion channels, likely voltage-gated sodium channels, which are primary targets for local anesthetic agents. By blocking these channels, the compound can prevent the transmission of nerve impulses, leading to a loss of sensation in a localized area. While the broader class of benzothiazoles is known to inhibit various enzymes by binding to their active sites, specific enzyme inhibition data for the parent compound this compound is not extensively detailed in the reviewed literature.

Based on the available scientific literature, there is currently no specific research data detailing the interaction of this compound with the ubiquitination process. Research has focused on other mechanisms of action, such as receptor and enzyme modulation.

In Vitro Antimicrobial Research

The antimicrobial properties of this compound and its derivatives have been evaluated against a variety of bacterial and fungal pathogens. The core benzothiazole (B30560) structure is recognized for its contribution to antimicrobial efficacy. ontosight.aismolecule.com

While the parent compound has reported antibacterial properties, more specific data comes from its derivatives. ontosight.ai Metal chelates synthesized from ligands derived from 6-ethoxy-1,3-benzothiazole-2-amine have demonstrated potent antimicrobial action. These chelates were tested against both Gram-positive and Gram-negative bacteria, showing significant activity. smolecule.com Specifically, strong antimicrobial action was observed against Micrococcus luteus (Gram-positive) and Escherichia coli (Gram-negative). smolecule.com

Additionally, polymers synthesized using 6-ethoxy-2-aminobenzothiazole as a monomer have been investigated for their biological activities, including antimicrobial effects against pathogens like E. coli and Staphylococcus aureus. researchgate.net

This compound has been reported to possess antifungal activity. ontosight.ai Studies have noted its potential efficacy against fungal pathogens, with some research highlighting its evaluation against species such as Candida. However, detailed in vitro data, such as specific Minimum Inhibitory Concentration (MIC) values for the parent compound, are limited in the currently available literature. The focus has often been on the broader class of benzothiazoles or specific derivatives developed from this core structure.

Structure-activity relationship (SAR) studies indicate that substitutions on the benzothiazole ring are critical for modulating pharmacological activity. The presence and position of substituents, such as the ethoxy group at the 6-position, significantly influence the biological effects of the molecule. The ethoxy group at this position has been linked to the potent local anesthetic activity of the compound.

The utility of this compound as a scaffold is a key aspect of its SAR. Its chemical structure allows for the synthesis of more complex derivatives with enhanced or specific activities. For example, its use in creating potent P2Y12 receptor antagonists and antimicrobial metal chelates demonstrates that the 2-amino-6-ethoxy-benzothiazole core is a valuable pharmacophore for developing new therapeutic agents. smolecule.comvdoc.pub

Antioxidant Properties and Mechanisms

The antioxidant potential of the benzothiazole scaffold is a subject of scientific interest, as antioxidants can mitigate cellular damage caused by reactive oxygen species (ROS). Research into derivatives of this compound has shown varied results.

A Schiff base, specifically (1E,2E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)prop-2-en-1-imine, was synthesized through the thermal condensation of 2-Amino-6-ethoxybenzothiazole (B160241) with 3-(2-Furyl)acrolein. researchgate.net When evaluated for its antioxidant capabilities using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, this derivative exhibited very weak activity compared to standards like ascorbic acid and butylated hydroxytoluene (BHT). researchgate.netrsc.org

In another study, mixed-ligand chromium (III) and manganese (II) complexes were synthesized using a ligand derived from 2-amino-6-ethoxybenzothiazole, namely 2-cyano-N-(6-ethoxybenzothiazol-2-yl) acetamide. acs.org The antioxidant activity of these metal complexes was assessed using the DPPH method, indicating that chelation to a metal center may influence the antioxidant profile of the parent structure. acs.org Similarly, other research has noted that metal-based thiazole-derived compounds can display antioxidant activities. nih.gov These findings suggest that while the direct antioxidant capacity of this compound itself may be limited, its derivatives, particularly metal complexes, may hold greater promise as radical scavenging agents. researchgate.netacs.orgnih.gov

Anticancer Research Perspectives

The 2-aminobenzothiazole (B30445) core is a prominent scaffold in the design of potential anticancer agents. Research has focused on synthesizing derivatives of this compound and evaluating their effects on cancer cells, DNA interactions, and specific molecular pathways.

Derivatives of this compound have demonstrated cytotoxic activity against various human cancer cell lines. In one study, a series of benzothiazole-piperazine derivatives were synthesized starting from 2-amino-6-ethoxybenzothiazole. tandfonline.com These compounds were tested for their ability to inhibit the growth of liver (HUH-7), breast (MCF-7), and colon (HCT-116) cancer cell lines using the sulphorhodamine B (SRB) assay. tandfonline.com

The results indicated that the synthesized derivatives were active against the tested cell lines, with growth inhibition (GI₅₀) values in the micromolar range. tandfonline.com For instance, against the HCT-116 colorectal cancer cell line, the derivative N-(6-ethoxybenzothiazol-2-yl)-2-[4-(p-tolyl)piperazinyl]acetamide (designated 2a ) showed the highest cytotoxicity with a GI₅₀ value of 4.5 µM. Another derivative, N-(6-ethoxybenzothiazol-2-yl)-2-[4-(p-cyanophenyl)piperazinyl]acetamide (2c ), also showed notable activity against this cell line (GI₅₀: 6.3 µM). The activity against the HUH-7 liver cancer cell line was also significant, with compound 2b , N-(6-ethoxybenzothiazol-2-yl)-2-[4-(o-chlorophenyl)piperazinyl]acetamide, having a GI₅₀ of 6.5 µM. tandfonline.com The activity against the MCF-7 breast cancer line was generally lower. These studies highlight that modifying the 2-amino group of the benzothiazole scaffold with different piperazine (B1678402) moieties can yield compounds with potent cytotoxic effects. tandfonline.com

Table 1: Cytotoxic Activity (GI₅₀, µM) of this compound Derivatives

CompoundSubstituent (R₂)HUH-7 (Liver)HCT-116 (Colon)MCF-7 (Breast)
2a4-methylphenyl10.14.559.1
2b2-chlorophenyl6.516.530.1
2c4-cyanophenyl8.26.334.5
2d2-cyanophenyl9.125.340.2
Data sourced from Yarim et al. (2014).tandfonline.com

The interaction with DNA is a key mechanism for many anticancer drugs. Research into derivatives of this compound suggests potential for such interactions. Studies have been initiated to examine the DNA binding and cleavage abilities of Schiff bases and azo dyes derived from this compound. dntb.gov.uaresearchgate.net For example, 2-(2-hydroxyphenyl)benzothiazoles have been reported to generate DNA adducts, leading to apoptosis. While specific mechanistic details for this compound derivatives are not fully elucidated in the available literature, the general class of benzothiazoles is known to interact with DNA, often through intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. dntb.gov.ua Further research is required to clarify the precise nature of these interactions, such as whether they involve covalent binding or non-specific binding, and their efficiency in cleaving DNA. rsc.org

The anticancer effects of benzothiazole derivatives are often linked to their ability to interfere with specific cellular signaling pathways that are crucial for tumor growth and survival.

Cell Cycle Arrest and Apoptosis: Advanced analysis of the cytotoxic benzothiazole-piperazine derivatives derived from this compound revealed that their mechanism of action involves inducing apoptosis (programmed cell death). researchgate.netscispace.com Specifically, treatment with these compounds led to cell cycle arrest at the subG1 phase, a hallmark of apoptosis. researchgate.netscispace.com

Enzyme Inhibition: Research has shown that derivatives of 2-aminobenzothiazoles can inhibit various enzymes implicated in cancer. A study on a chlorofluoroacetamide (B1361830) derivative of 2-amino-6-ethoxybenzothiazole demonstrated inhibitory activity against papain, a cysteine protease. jst.go.jp This finding was significant as it suggested that the 6-ethoxy group plays an important role in the inhibitory activity. jst.go.jp In an in-silico study, 2-Amino-6-ethoxybenzothiazole itself was predicted to inhibit cytochrome P450 enzymes, specifically isoforms 1A2 and 2C19, which are involved in the metabolism of various drugs and carcinogens. semanticscholar.org Furthermore, a patent has described the use of 2-amino-6-ethoxybenzothiazole in synthesizing inhibitors of Mixed Lineage Kinase 3 (MLK3), a protein involved in MAP kinase signaling cascades that regulate cell proliferation and apoptosis. google.com

Enzyme Inhibition Research (e.g., Urease Inhibition)

Enzyme inhibition is a key strategy in drug development. While the benzothiazole scaffold has been investigated for its inhibitory effects on various enzymes, specific data on the urease inhibition by this compound is scarce. However, research on related structures provides some context. Lanthanide complexes synthesized with a Schiff base ligand derived from 2-Amino-6-ethoxybenzothiazole were reported to have good inhibitory activity against urease. researchgate.net This suggests that while the parent amine may not be a potent inhibitor, its derivatives and metal complexes could be developed as effective urease inhibitors. researchgate.net Urease is a target of interest for conditions like infections by Helicobacter pylori and for agricultural applications.

Antitubercular Activity Investigations and Target (e.g., DprE1) Inhibition

The search for new drugs to combat tuberculosis is a global health priority. The benzothiazole nucleus is a component of compounds with demonstrated antitubercular properties. grafiati.comrjptonline.org Studies on azo dyes derived from 2-amino-6-ethoxybenzothiazole have included screening for antitubercular activity and DNA cleavage, with some compounds showing significant inhibitory effects against tested microbes. researchgate.net While a specific minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis for this compound is not available in the cited literature, the broader class of 2-aminobenzothiazoles has been identified as having bactericidal activity. dntb.gov.ua

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme for the synthesis of the mycobacterial cell wall and a validated target for antitubercular drugs. researchgate.net While many potent DprE1 inhibitors are nitro-containing benzothiazinones, there is no direct evidence from the provided search results to indicate that this compound or its simple derivatives are inhibitors of DprE1.

Research on Anti-inflammatory Properties

The benzothiazole scaffold, a core component of this compound, is recognized for its potential biological activities, including anti-inflammatory effects ontosight.ai. Research into derivatives of 2-aminobenzothiazole has provided insights into how substitutions on the benzothiazole ring influence these properties.

A study on a series of 2-aminobenzothiazole derivatives identified that substitutions at specific positions on the benzene (B151609) ring are crucial for anti-inflammatory activity. It was noted that electron-withdrawing groups at the 4 or 5-position increased anti-inflammatory effects researchgate.net. Conversely, when these substituents are located at the 6 or 7-position, a decrease in activity was observed sphinxsai.com.

However, other research has demonstrated that a methoxy (B1213986) group (-OCH3), which is electronically similar to the ethoxy group (-OCH2CH3) in the target compound, at the 6-position of the benzothiazole ring can confer significant anti-inflammatory activity. In a carrageenan-induced mice paw edema model, compounds such as 6-methoxy-1,3-benzothiazole-2-amine exhibited notable anti-inflammatory effects when compared to the standard drug, diclofenac (B195802) sodium researchgate.netsphinxsai.com. Another derivative, 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide, also showed satisfactory in vitro anti-inflammatory activity by inhibiting hemolysis iosrjournals.org. The potential mechanism for the anti-inflammatory action of the benzothiazole nucleus is suggested to be through the inhibition of cyclooxygenase (COX) enzymes researchgate.netpreprints.org.

Furthermore, a derivative of the target compound, 5-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylic acid, has been highlighted for its potential antimicrobial and anti-inflammatory properties ontosight.ai. Additionally, 6-ethoxy-2-aminobenzothiazole has been identified as a potent local anesthetic agent, an activity that can sometimes be associated with anti-inflammatory effects researchgate.net.

Table 1: Anti-inflammatory Activity of Selected 2-Aminobenzothiazole Derivatives This table is interactive. You can sort and filter the data.

Compound Substitution Position Observed Activity Reference
5-chloro-1,3-benzothiazole-2-amine 5-position Most active in series researchgate.netsphinxsai.com
6-methoxy-1,3-benzothiazole-2-amine 6-position Most active in series researchgate.netsphinxsai.com
2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide 6-position (methoxy) Potent anti-inflammatory iosrjournals.org
General 2-aminobenzothiazoles 4 or 5-position (electron withdrawing) Increased activity researchgate.net
General 2-aminobenzothiazoles 6 or 7-position (electron withdrawing) Decreased activity sphinxsai.com

Studies on DNA Interactions: Intercalative Binding and Electrophoresis Methods

The interaction of small molecules with DNA is a critical area of research, particularly in the development of new therapeutic agents. The benzothiazole structure is a key feature in several compounds that have been shown to interact with DNA, primarily through intercalation researchgate.netnih.gov.

Intercalative binding involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of interaction can lead to significant changes in the DNA's structure, such as unwinding and lengthening of the helix, which can interfere with cellular processes like replication and transcription. Spectroscopic techniques are commonly employed to study these interactions. For instance, a hypochromic shift (decrease in absorbance) in the UV-Vis spectrum of a compound upon addition of DNA is often indicative of intercalative binding, as the π* orbitals of the intercalated ligand couple with the π orbitals of the DNA base pairs researchgate.net.

While direct studies on the DNA interaction of this compound are not extensively documented, research on related benzothiazole derivatives provides valuable insights. For example, metal complexes of benzothiazole Schiff bases have been shown to bind to DNA via an intercalative mode researchgate.net. Similarly, novel benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives have demonstrated high affinity for double-stranded DNA through intercalation nih.gov. Molecular docking studies on other benzo[d]thiazol-2-amine derivatives have also been used to analyze their potential binding modes within the DNA groove nih.gov.

Electrophoresis Methods

For instance, the cleavage of supercoiled plasmid DNA, like pBR322, can be monitored using this method. When a compound causes single- or double-strand breaks in the supercoiled DNA (Form I), it relaxes into a nicked circular form (Form II) or a linear form (Form III). These different forms migrate at different rates in an agarose (B213101) gel, allowing for the assessment of DNA cleavage activity researchgate.net. Studies on metal complexes of benzothiazole Schiff bases have utilized agarose gel electrophoresis to demonstrate their ability to effectively cleave supercoiled DNA researchgate.net.

Applications in Chemical Biology and Material Science

Utility as a Synthetic Building Block for Complex Organic Molecules

The 2-aminobenzothiazole (B30445) scaffold, including 2-Ethoxy-1,3-benzothiazol-6-amine, serves as a crucial and highly reactive building block in organic synthesis. mdpi.comrsc.org The presence of the amino group at the 2-position and the endocyclic nitrogen atom within the thiazole (B1198619) ring provides multiple reactive sites for functionalization. mdpi.comresearchgate.net This dual reactivity allows for the construction of a wide array of complex organic molecules and fused heterocyclic systems. rsc.orgresearchgate.net

The versatility of the 2-aminobenzothiazole core is demonstrated by its ability to participate in various chemical reactions, acting as a nucleophile, electrophile, or Michael donor depending on the reaction conditions. researchgate.net These reactions are employed to synthesize a multitude of derivatives with applications in medicinal chemistry and material science. rsc.orgmdpi.com For instance, derivatives of 2-aminobenzothiazole are key intermediates in the synthesis of pharmacologically active compounds. nih.gov The ethoxy group at the 6-position of this compound can further modulate the electronic properties and solubility of the resulting molecules, making it a valuable starting material for targeted synthesis.

Role as a Ligand in Coordination Chemistry and Metal Complexes

The nitrogen and sulfur atoms within the benzothiazole (B30560) ring system of this compound make it an excellent ligand for the formation of coordination complexes with a variety of metal ions. biointerfaceresearch.commdpi.com The coordination chemistry of 2-aminobenzothiazole derivatives is an active area of research, with studies demonstrating the formation of stable complexes with metals such as cobalt(III), ruthenium(III), and copper(II). mdpi.combiointerfaceresearch.com

These metal complexes often exhibit unique electronic and photophysical properties that differ from the free ligand, leading to applications in catalysis and as biologically active agents. mdpi.com For example, benzothiazole derivatives have been linked to macrocyclic ligands to coordinate with copper isotopes for imaging applications. researchgate.net The resulting metal complexes have shown potential in the development of new therapeutic and diagnostic agents. The ability of the benzothiazole scaffold to form stable complexes is a key factor in its utility in this field. researchgate.net

Table 1: Examples of Metal Complexes with Benzothiazole-Derived Ligands

Metal IonLigand TypeResulting Complex GeometryPotential ApplicationReference
Co(III)Imine base of 2-(2-aminophenyl) benzothiazoleOctahedralBiological agents biointerfaceresearch.com
Ru(III)Imine base of 2-(2-aminophenyl) benzothiazoleOctahedralBiological agents biointerfaceresearch.com
Cu(II)Schiff base of 2-amino-6-(trifluoromethoxy)benzothiazoleNot specifiedDNA Interaction, Antimicrobial biointerfaceresearch.com
Cu(II)Benzothiazole derivative linked to macrocyclic ligandSquare PlanarImaging of amyloid peptides mdpi.comresearchgate.net

Exploration as a Fluorescent Probe based on Unique Structural Properties

The inherent photophysical properties of the benzothiazole core make its derivatives, including this compound, promising candidates for the development of fluorescent probes. mdpi.com These probes are designed to detect specific analytes, such as metal ions and anions, through changes in their fluorescence emission. nih.govnih.gov The sensing mechanism often relies on processes like intramolecular charge transfer (ICT) or excited state intramolecular proton transfer (ESIPT). mdpi.comnih.gov

For example, benzothiazole-based sensors have been developed for the ratiometric detection of Zn(II) and the colorimetric detection of Cu(II) and Ni(II). acs.org Another study reported a benzothiazole-based probe for the detection of Hg(II) and Cu(II) in living cells. nih.gov Furthermore, a fluorogenic chemosensor based on benzothiazole was developed for the detection of cyanide ions (CN⁻) in environmental water samples and living cells. nih.gov The introduction of an ethoxy group, as in this compound, can tune the photophysical properties, potentially enhancing the sensitivity and selectivity of the fluorescent probe. mdpi.com

Potential in the Development of Specialty Chemicals and Advanced Materials

The benzothiazole scaffold is a privileged structure in the development of specialty chemicals, particularly those with biological activity. nih.govpharmascholars.com Derivatives of 2-aminobenzothiazole have been extensively investigated for a wide range of pharmacological applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govnih.govresearchgate.net This makes this compound a valuable precursor for the synthesis of these high-value specialty chemicals.

The development of these biologically active molecules can be considered a form of advanced materials design, where the material is a chemical compound with a specific function. For instance, benzothiazole derivatives have been designed as DNA gyrase inhibitors with potent activity against pathogenic bacteria. acs.org Others have been developed as inhibitors of various enzymes implicated in diseases like cancer. nih.gov The structural modifications enabled by the 2-aminobenzothiazole core allow for the fine-tuning of biological activity, leading to the creation of advanced, targeted therapeutic agents. acs.org

Application in Sensor Development (e.g., Colorimetric Sensors for Anions)

The same properties that make benzothiazole derivatives useful as fluorescent probes also enable their application in the development of colorimetric sensors. nih.gov These sensors provide a visual readout, typically a color change, in the presence of a specific analyte. This is particularly useful for rapid and simple detection methods.

A notable example is a benzothiazole-based sensor that exhibits a dramatic color shift in the presence of cyanide ions, allowing for its visual detection. nih.gov Similarly, colorimetric chemosensors for metal ions like Zn(II), Cu(II), and Ni(II) have been developed using a biphenyl-benzothiazole-based structure, with significant color changes from colorless to yellow upon ion binding. acs.org The design of such sensors often involves the strategic placement of donor and acceptor groups to facilitate an intramolecular charge transfer (ICT) that is perturbed by the analyte. The this compound structure provides a platform that can be readily modified to create new colorimetric sensors for a variety of target anions and cations.

Contribution to Proteomics Research through Molecular Tools

While direct applications of this compound in proteomics are still an emerging area, the broader class of benzothiazole derivatives offers significant potential for the development of molecular tools for this field. Proteomics, the large-scale study of proteins, relies on tools that can identify, quantify, and characterize protein function and interactions.

Benzothiazole derivatives have been successfully developed as inhibitors for a range of enzymes, including protein tyrosine kinases and carbonic anhydrases. nih.govnih.gov These inhibitors can be used as chemical probes to study the role of specific enzymes in cellular processes. Furthermore, the fluorescent properties of benzothiazoles are valuable for bioimaging, allowing for the visualization of protein localization and activity within living cells. nih.govacs.org For instance, benzothiazole derivatives have been incorporated into macrocyclic ligands for the imaging of amyloid peptides, which are protein aggregates associated with diseases like Alzheimer's. researchgate.net This ability to create targeted, imageable molecules suggests that this compound and related compounds could be developed into powerful molecular tools for proteomics research, enabling the study of protein function in complex biological systems.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 2-Ethoxy-1,3-benzothiazol-6-amine and its analogs is intrinsically linked to the principles of green chemistry. Traditional methods for creating the 2-aminobenzothiazole (B30445) core often rely on harsh reagents and produce significant waste. researchgate.net Therefore, a primary challenge and research direction is the development of more environmentally benign and efficient synthetic strategies.

Recent advancements in the synthesis of 2-aminobenzothiazoles have showcased promising avenues. One such approach involves tandem reactions of isothiocyanates with 2-aminothiophenols in water, which can significantly accelerate the reaction rate and avoids the use of volatile organic compounds. rsc.orgrsc.org The application of photocatalysis, using visible light to promote the synthesis from 2-aminothiophenols and aldehydes, represents another metal-free and additive-free green method. researchgate.net

Furthermore, the adoption of continuous-flow synthesis offers a scalable and controlled environment for the production of benzothiazoles. researchgate.netresearchgate.net This technology allows for precise control over reaction parameters, leading to higher yields and purity while minimizing waste. researchgate.net Enzymatic synthesis also presents a compelling sustainable alternative, leveraging the high selectivity of enzymes to construct the benzothiazole (B30560) scaffold under mild conditions. The exploration and adaptation of these novel methods to the specific synthesis of this compound are critical for its future development and large-scale production.

Advanced Computational Modeling for Predictive Design and Property Optimization

The integration of advanced computational modeling is set to revolutionize the design and optimization of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are becoming indispensable tools in medicinal chemistry. nih.govacs.orgresearchgate.net These methods allow for the prediction of biological activity and physicochemical properties of novel compounds before their actual synthesis, thereby saving significant time and resources.

For this compound, future research will likely focus on developing robust QSAR models that can correlate specific structural features with desired biological activities, such as anticancer or antimicrobial effects. nih.govnih.gov Molecular docking studies will be crucial in predicting the binding affinities and modes of interaction of its derivatives with specific biological targets, such as protein kinases or enzymes. nih.govresearchgate.netnih.gov For instance, docking studies on similar 2-aminobenzothiazole derivatives have provided insights into their binding with the PI3Kγ enzyme, a key target in cancer therapy. researchgate.netnih.gov

The challenge lies in the accuracy of these predictive models, which heavily rely on the quality and quantity of experimental data used for their training. Therefore, a synergistic approach that combines computational predictions with experimental validation will be essential for the successful design of potent and selective derivatives of this compound.

Deeper Elucidation of Precise Molecular Mechanisms for Observed Biological Activities

While the broader class of 2-aminobenzothiazoles has been associated with a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the precise molecular mechanisms of action for this compound remain largely unexplored. nih.govingentaconnect.comnih.govnih.govbenthamscience.comcore.ac.ukrjptonline.org A significant future research direction will be the detailed investigation of its molecular targets and signaling pathways.

Many 2-aminobenzothiazole derivatives have been shown to exert their anticancer effects by inhibiting various protein kinases, such as VEGFR-2, EGFR, and PI3K. nih.govacs.orgnih.gov Future studies should aim to identify the specific kinase or other protein targets of this compound and its derivatives. This will involve a combination of biochemical assays, cell-based studies, and advanced "omics" technologies to map the downstream effects of the compound on cellular pathways.

Understanding the precise mechanism of action is critical for optimizing the therapeutic efficacy and minimizing off-target effects. It will also enable the rational design of combination therapies where this compound derivatives can be used in conjunction with other drugs to achieve synergistic effects.

Exploration of New Derivatization Strategies for Functional Tuning

The functionalization of the this compound scaffold is a key strategy for modulating its biological activity, selectivity, and pharmacokinetic properties. The literature on benzothiazoles indicates that substitutions at the C-2 and C-6 positions are particularly important for determining the pharmacological profile. ingentaconnect.combenthamscience.com

Future research will focus on exploring novel derivatization strategies to fine-tune the properties of this compound. This includes the introduction of a diverse range of functional groups at various positions of the benzothiazole ring system. For instance, the amino group at the C-2 position and the benzene (B151609) ring are amenable to functionalization, allowing for the creation of extensive compound libraries. nih.gov

Bioisosteric replacement is another powerful strategy that can be employed to improve the drug-like properties of the lead compound. nih.govspirochem.comnih.govcambridgemedchemconsulting.com This involves replacing certain functional groups with others that have similar physical or chemical properties, which can lead to enhanced activity, reduced toxicity, and improved metabolic stability. spirochem.comcambridgemedchemconsulting.com The systematic exploration of these derivatization and bioisosteric replacement strategies will be crucial for developing clinically viable drug candidates based on the this compound core.

Integration with Emerging Technologies in Chemical Synthesis and Biological Screening

The advancement of this compound research will be significantly accelerated by the integration of emerging technologies. Artificial intelligence (AI) and machine learning are poised to play a transformative role in both the design and synthesis of new derivatives. synthiaonline.comyoutube.com AI algorithms can be used to predict the outcomes of chemical reactions, optimize synthetic routes, and even propose novel molecular structures with desired properties. synthiaonline.comyoutube.com

In the realm of biological evaluation, high-throughput screening (HTS) technologies enable the rapid testing of large compound libraries against a multitude of biological targets. rsc.org This allows for the efficient identification of lead compounds with promising activity. Furthermore, the development of more physiologically relevant screening platforms, such as organ-on-a-chip technology, will provide more accurate predictions of a compound's efficacy and toxicity in humans before entering clinical trials.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Ethoxy-1,3-benzothiazol-6-amine, and what reaction conditions optimize yield and purity?

  • Answer : The synthesis involves two primary routes:

Cyclization of substituted anilines : Reacting 4-ethoxy-2-nitroaniline with sodium thiocyanate (NaSCN) in bromine/acetic acid forms the benzothiazole ring. Subsequent reduction of the nitro group (e.g., using Fe powder in ethanol/water/acetic acid) yields the amine .

Nucleophilic substitution : Treating 6-amino-1,3-benzothiazol-2-ol with ethyl bromide and a base (e.g., NaH in THF) introduces the ethoxy group .

  • Optimization :

  • Maintain stoichiometric ratios (1:1.2 amine to alkylating agent) to minimize by-products.

  • Use reflux conditions (ethanol/water/acetic acid, 3–5 hours) for higher yields (65–80%) .

    Starting Material Reagents/Conditions Yield Reference
    4-ethoxy-2-nitroanilineNaSCN, Br₂/AcOH, 16h75–80%
    6-amino-1,3-benzothiazol-2-olEthyl bromide, NaH, THF, 2h65–70%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Ethoxy protons appear as a triplet (δ ~1.3 ppm) and quartet (δ ~4.0 ppm). The aromatic amine proton resonates as a broad singlet (~δ 5.5 ppm), while aromatic protons span δ 6.8–7.5 ppm .
  • X-ray Crystallography : Confirms planar benzothiazole geometry and ethoxy orientation (C–O bond length: ~1.36 Å) .
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 211.0874 validates the molecular formula .
    • Note : Discrepancies in melting points (e.g., 112°C vs. 105°C) may arise from polymorphic forms, requiring differential scanning calorimetry (DSC) for resolution .

Q. How can the reactivity of the ethoxy and amine groups be exploited for functionalization?

  • Answer :

  • Ethoxy Group : Undergoes nucleophilic substitution with amines or thiols under basic conditions (e.g., NaOH in DMF) to yield sulfides or amines .
  • Amine Group : Forms Schiff bases with aldehydes (e.g., benzaldehyde in ethanol, catalytic acetic acid) for bioactivity studies .
    • Example : Reaction with 4-methoxybenzaldehyde produces a Schiff base with enhanced fluorescence properties, useful as a probe .

Advanced Research Questions

Q. How do substituents on the benzothiazole core influence biological activity?

  • Answer : Structure-activity relationship (SAR) studies reveal:

  • Ethoxy → Methoxy : Reduces logP (2.1 → 1.8) and increases aqueous solubility by 40%, improving bioavailability for CNS targets .

  • Amine → Aryl Groups : Introducing a 4-methoxyphenyl group enhances antiproliferative activity (IC₅₀ = 1.2 μM vs. 8.5 μM in the parent compound) by promoting DNA intercalation .

    • Computational Insight : Docking simulations (AutoDock Vina) show the ethoxy group stabilizes hydrophobic pockets in topoisomerase II, while the amine hydrogen-bonds with Asp479 .
    Modification IC₅₀ (μM) Target Reference
    Parent compound8.5Topo II
    4-Methoxyphenyl1.2Topo II

Q. What strategies resolve contradictions in reported mechanisms of action for benzothiazole derivatives?

  • Answer : Discrepancies (e.g., kinase inhibition vs. DNA intercalation) are addressed via:

  • Kinetic Assays : Directly measure enzymatic inhibition (e.g., Topo II relaxation assays at pH 7.4, 37°C) .
  • Microscale Thermophoresis (MST) : Quantifies binding affinity (Kd = 120 nM for Topo II), confirming target specificity .
  • Molecular Dynamics (MD) Simulations : Reveal ethoxy flexibility enables adaptation to multiple binding pockets, explaining dual mechanisms .
    • Note : Cell-line-dependent cytotoxicity (e.g., HeLa vs. MCF7) may arise from ABCB1 transporter expression, assessable via qPCR .

Q. How can computational modeling predict pharmacokinetic properties of this compound?

  • Answer :

  • ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (F = 65%) and blood-brain barrier penetration (logBB = 0.3) .
  • Metabolic Stability : CYP3A4-mediated demethylation of the ethoxy group is a major pathway, identified via in silico metabolite prediction (Meteor Nexus) .
    • Experimental Validation : Microsomal assays (human liver microsomes, NADPH) confirm t₁/₂ = 45 minutes, aligning with predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.